

Introduction: The Strategic Value of a Polyhalogenated Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-5-chloro-3-fluoropyridine*

Cat. No.: *B079493*

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In the landscape of modern medicinal chemistry and materials science, the design of complex molecular architectures hinges on the availability of versatile, highly functionalized building blocks. **2-Bromo-5-chloro-3-fluoropyridine**, identified by CAS Number 514797-97-8, has emerged as a pivotal intermediate for researchers and drug development professionals.[1][2][3] This polyhalogenated pyridine derivative is not merely a scaffold; its strategic arrangement of three distinct halogens—bromine, chlorine, and fluorine—creates a platform of orthogonal reactivity. This unique characteristic allows for selective, stepwise modifications, making it an indispensable tool for constructing novel molecular entities with tailored biological or material properties.[4][5] This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and applications, grounded in established protocols and safety considerations.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting. **2-Bromo-5-chloro-3-fluoropyridine** is typically a low melting point solid, appearing as a white to off-white crystalline substance.[1][5] Key identifying and physical data are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	514797-97-8	[1][2][6]
Molecular Formula	C ₅ H ₂ BrClFN	[1][6]
Molecular Weight	210.43 g/mol	[1][7]
Appearance	Low melting point solid or liquid; White to off-white crystalline solid	[1][5]
Melting Point	28-30°C	[1]
Purity	Typically ≥95% - 99%	[1][3][5]
InChI Key	PYDGFYYLQFJQBZ-UHFFFAOYSA-N	[6]

Core Synthesis Protocol: A Mechanistic Perspective

The most prevalent and efficient synthesis of **2-Bromo-5-chloro-3-fluoropyridine** is achieved via a Sandmeyer-type diazotization reaction, commencing from the readily available 5-chloro-3-fluoropyridin-2-amine.[8][9] This process is a cornerstone of aromatic chemistry, but its successful execution relies on a nuanced understanding of the underlying mechanism and reaction conditions.

Detailed Step-by-Step Methodology

The following protocol is a synthesis of established procedures, designed to be self-validating by explaining the rationale behind each critical step.[8][9]

Starting Material: 5-chloro-3-fluoropyridin-2-amine Key Reagents: 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH)

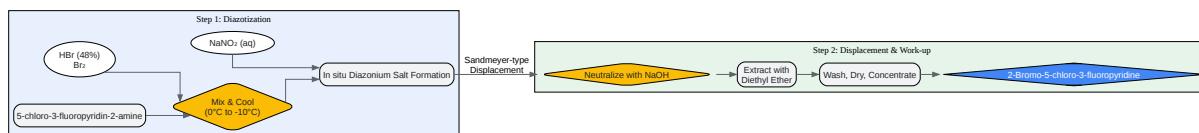
- **Diazonium Salt Formation (0°C to -10°C):**
 - In a suitable reaction vessel, suspend 5-chloro-3-fluoropyridin-2-amine (1.0 eq) in 48% hydrobromic acid at 0°C with vigorous stirring.

- Causality: The strong acidic medium (HBr) is essential for protonating the amine, making it susceptible to reaction with nitrous acid. The low temperature is critical for the stability of the resulting diazonium salt, preventing its premature decomposition.
- Slowly add a solution of sodium nitrite (NaNO_2 , ~2.5 eq) in water over 1.5 hours, ensuring the temperature is maintained at or below -10°C .
- Causality: NaNO_2 reacts with HBr in situ to form nitrous acid (HNO_2), the key reagent for converting the primary amine into a diazonium salt ($-\text{N}_2^+$). A slow, controlled addition is paramount to manage the exothermic nature of the reaction and prevent dangerous NO_x gas buildup.

- Bromine Displacement (-10°C to 0°C):
 - Prior to the addition of sodium nitrite, add bromine (Br_2 , ~3.0 eq) dropwise to the initial amine suspension at 0°C .
 - Causality: In this Sandmeyer-variant reaction, bromine acts as the nucleophile that will ultimately displace the diazonium group. Its presence in the reaction mixture ensures it is available to react immediately once the diazonium salt is formed.
 - After the complete addition of NaNO_2 , allow the mixture to stir for an additional 30 minutes.
- Work-up and Isolation (Room Temperature):
 - Slowly add a solution of sodium hydroxide (NaOH , ~9.0 eq) in water to neutralize the reaction mixture. This should be done cautiously as the neutralization is highly exothermic. Allow the mixture to warm to room temperature.
 - Causality: Basification with NaOH quenches the reaction and neutralizes the excess strong acid, allowing the organic product to be extracted into a non-polar solvent.
 - Extract the product with diethyl ether (3x volume).
 - Combine the organic layers and wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Causality: The brine wash removes residual water, and anhydrous sodium sulfate removes any remaining traces of moisture, ensuring a pure product upon solvent evaporation. A typical yield for this reaction is approximately 90%.[\[8\]](#)[\[9\]](#)
- Characterization:
 - The final product, a pale yellow solid, can be characterized by ^1H NMR spectroscopy.[\[8\]](#)[\[9\]](#)
 - ^1H NMR (400 MHz, CDCl_3): δ 8.23 (d, J = 2.1 Hz, 1H), 7.48 (dd, J = 7.1, 2.1 Hz, 1H).[\[8\]](#)

Synthesis Workflow Diagram



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Caption: Key stages in the synthesis of **2-Bromo-5-chloro-3-fluoropyridine**.

Reactivity and Applications in Drug Discovery

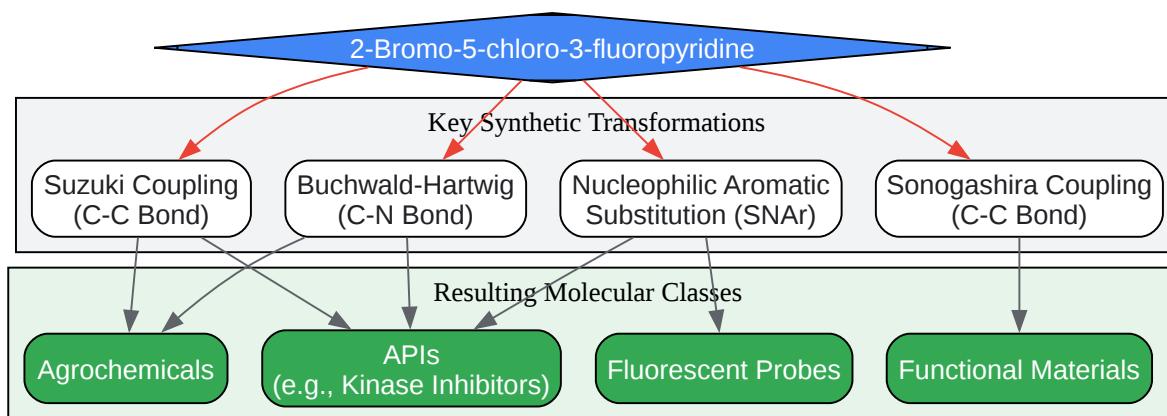
The synthetic utility of **2-Bromo-5-chloro-3-fluoropyridine** stems from the differential reactivity of its halogen substituents. The C-Br bond at the 2-position is the most labile site, making it highly susceptible to metal-catalyzed cross-coupling reactions. This regioselectivity is the cornerstone of its application as a versatile building block.[\[4\]](#)

- Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon bonds, as well as Buchwald-Hartwig amination to

form carbon-nitrogen bonds.[4][10] This allows for the precise and controlled elaboration of the pyridine core.

- **Pharmaceutical Intermediates:** The multi-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12] This building block is particularly valuable for synthesizing compounds targeting a wide range of diseases, including neurological disorders, inflammation, and cancer.[4][5] The fluorine atom, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[13]
- **Agrochemicals and Materials Science:** Beyond pharmaceuticals, it serves as an intermediate in the synthesis of modern pesticides and herbicides.[4][5] Its robust structure is also leveraged in the creation of specialized polymers and coatings where specific chemical and thermal properties are required.[5]

Versatility as a Synthetic Intermediate



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Caption: Synthetic pathways enabled by **2-Bromo-5-chloro-3-fluoropyridine**.

Safety, Handling, and Storage

As a reactive chemical intermediate, **2-Bromo-5-chloro-3-fluoropyridine** requires careful handling to ensure laboratory safety. It is classified as an irritant and is harmful if inhaled or comes into contact with skin.[\[1\]](#)[\[7\]](#)

GHS Hazard Information

- H315: Causes skin irritation.[\[1\]](#)[\[7\]](#)
- H319: Causes serious eye irritation.[\[7\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Personal Protective Equipment (PPE) and Handling

Protection Type	Specification	Rationale
Eye/Face	Tightly fitting safety goggles with side-shields.	Prevents contact with eyes, which can cause serious irritation. [14]
Skin	Impervious gloves and fire/flame resistant lab coat.	Avoids direct skin contact, which causes irritation. [14] [15]
Respiratory	Use only in a well-ventilated area or under a chemical fume hood.	Prevents inhalation of dust or vapors, which can cause respiratory irritation. [15] [16]

Handling: Avoid all personal contact, including inhalation.[\[16\]](#) Use non-sparking tools and prevent the formation of dust and aerosols.[\[14\]](#) Wash hands thoroughly after handling.[\[15\]](#)

Storage: Store in a cool, dry, and well-ventilated area.[\[16\]](#) Keep containers tightly sealed and refrigerated at 2-8°C for long-term stability.[\[1\]](#)[\[5\]](#)

Conclusion

2-Bromo-5-chloro-3-fluoropyridine is a high-value, strategically designed chemical intermediate. Its well-defined synthesis, understood physicochemical properties, and, most importantly, its orthogonal reactivity make it a powerful tool for chemists. For professionals in

drug discovery and materials science, mastering the use of this building block opens a direct and efficient pathway to the construction of complex, novel, and high-value molecules.

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- To cite this document: BenchChem. [Introduction: The Strategic Value of a Polyhalogenated Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079493#2-bromo-5-chloro-3-fluoropyridine-cas-number]

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